![molecular formula C14H12O2S B1267275 4-(Benzylsulfanyl)benzoic acid CAS No. 22855-95-4](/img/structure/B1267275.png)
4-(Benzylsulfanyl)benzoic acid
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Description
Synthesis Analysis
The synthesis of 4-(Benzylsulfanyl)benzoic acid and related compounds involves multiple steps, including the use of precursors like 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes. Techniques such as 1H, 13C NMR, UV–VIS, and IR spectroscopy, alongside density functional theory (DFT) methods, are employed for structural confirmation and optimization of molecular geometries (Baul et al., 2009).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are pivotal in elucidating the molecular structure of 4-(Benzylsulfanyl)benzoic acid derivatives. Studies have revealed complex molecular arrangements, including the presence of hydrogen-bonded dimers and extended polymeric structures in solid states, highlighting the compound's intricate molecular interactions (Filho et al., 2019).
Chemical Reactions and Properties
Research has shown that 4-(Benzylsulfanyl)benzoic acid derivatives undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, dependent on the solvent and pH. Such reactivity is crucial for their application in synthesis and material science (Baul et al., 2009).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structures, are significantly influenced by the molecular structure. X-ray crystallography provides detailed insights into the crystalline structures and the impact of molecular arrangements on the physical properties of these compounds (Zugenmaier et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity towards electrophilic and nucleophilic agents, oxidation and reduction potentials, and the formation of complexes with metals, are essential for the compound's application in organic synthesis and catalysis. Studies using spectroscopic and electrochemical methods have provided valuable information on these properties, highlighting the versatility of 4-(Benzylsulfanyl)benzoic acid derivatives in chemical synthesis (Li et al., 2016).
Scientific Research Applications
Application in Synthesis and Characterization
- 4-(Benzylsulfanyl)benzoic acid derivatives were synthesized using fly-ash:H3PO3 nano catalyst and characterized for their antimicrobial activities, demonstrating significant synthesis potential and biological applications (Dineshkumar & Thirunarayanan, 2019).
Role in Chemical Analysis and Structure Studies
- Studies on compounds like 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate, involving 4-(Benzylsulfanyl)benzoic acid, focus on structural characterization using spectroscopic techniques and X-ray analysis, highlighting its importance in molecular structure studies (Fazil et al., 2012).
Photophysical Properties and Coordination Compounds
- Research on lanthanide 4-benzyloxy benzoates, which include derivatives of 4-(Benzylsulfanyl)benzoic acid, explores the influence of substituents on the photophysical properties of coordination compounds, emphasizing its role in developing materials with specific luminescent properties (Sivakumar et al., 2010).
Catalysis and Functionalization
- 4-(Benzylsulfanyl)benzoic acid and its derivatives are explored in the context of Pd(II)-catalyzed meta-C–H functionalizations, indicating its potential in organic synthesis and drug molecule development (Li et al., 2016).
Hydrogen Bonding in Liquid Crystalline Nonsymmetric Dimers
- In the field of liquid crystals, 4-(Benzylsulfanyl)benzoic acid derivatives are part of supramolecular complexes formed by hydrogen bonding, underlining their significance in the development of new liquid crystalline materials (Alaasar & Tschierske, 2019).
Spray-Drying and Microencapsulation
- Benzoic acid, related to 4-(Benzylsulfanyl)benzoic acid, is studied for microencapsulation using spray-drying techniques, which is vital in food preservation and pharmaceutical applications (Marques et al., 2016).
properties
IUPAC Name |
4-benzylsulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGZCUUCDAVUIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309512 |
Source
|
Record name | 4-(benzylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylsulfanyl)benzoic acid | |
CAS RN |
22855-95-4 |
Source
|
Record name | NSC212201 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(benzylsulfanyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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